![molecular formula C15H8F3N3 B2689158 6-(三氟甲基)苯并咪唑并[1,2-c]喹唑啉 CAS No. 70371-94-7](/img/structure/B2689158.png)

6-(三氟甲基)苯并咪唑并[1,2-c]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

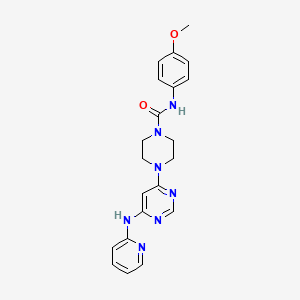

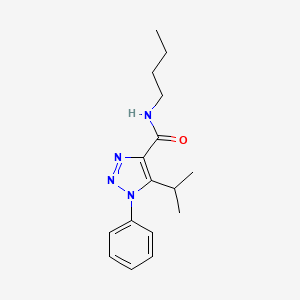

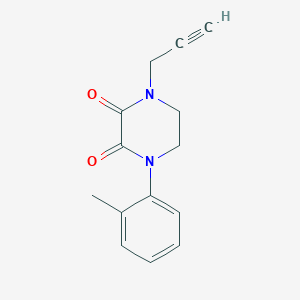

“6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline” is a chemical compound with the molecular formula C15H8F3N3 . It has an average mass of 287.239 Da and a monoisotopic mass of 287.067047 Da .

Synthesis Analysis

Quinazoline derivatives have been synthesized and biologically evaluated for their antiproliferative activity against various human cancer cell lines . The synthetic methods for quinazoline derivatives are divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of “6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline” consists of a benzimidazole ring fused with a quinazoline ring .Chemical Reactions Analysis

Quinazolines are a class of nitrogen-containing heterocyclic compounds with broad-spectrum pharmacological activities. Transition-metal-catalyzed reactions have emerged as reliable and indispensable tools for the synthesis of pharmaceuticals .科学研究应用

Anticancer Activity

Quinazoline derivatives, including 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline, have been reported to show significant anticancer activity . For instance, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed and synthesized as potential Werner (WRN) helicase inhibitors . These compounds exhibited excellent inhibitory activity against different cancer cell lines, including PC3, K562, and HeLa .

Antifungal Activity

Quinazoline derivatives are also known for their antifungal properties . The presence of the quinazoline moiety in the compound structure contributes to this biological activity .

Antiviral Activity

The antiviral activity of quinazoline derivatives has been reported in several studies . This makes 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline a potential candidate for antiviral drug development .

Antidiabetic Activity

Quinazoline derivatives, including 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline, have shown potential in the treatment of diabetes . Their antidiabetic activity makes them a promising scaffold in medicinal chemistry .

Anti-inflammatory Activity

The anti-inflammatory activity of quinazoline derivatives has been well-documented . This suggests that 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline could be used in the development of anti-inflammatory drugs .

Antibacterial Activity

Quinazoline derivatives are known for their antibacterial properties . This makes 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline a potential candidate for antibacterial drug development .

Antioxidant Activity

Quinazoline derivatives have been reported to possess antioxidant activity . This suggests that 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline could be used in the development of antioxidant drugs .

Material Science Applications

In the field of material science, 6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline derivatives have been used in the synthesis of polybenzimidazole . This polymer has various applications, including in the production of high-performance fibers .

安全和危害

The safety data sheet for a similar compound, 4-chloro-6-(trifluoromethyl)quinazoline, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

未来方向

Quinazoline and quinazolinone derivatives have drawn significant attention in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on the development of novel quinazoline derivatives with improved potency by combining two or more pharmacophores of bioactive scaffolds .

属性

IUPAC Name |

6-(trifluoromethyl)benzimidazolo[1,2-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F3N3/c16-15(17,18)14-20-10-6-2-1-5-9(10)13-19-11-7-3-4-8-12(11)21(13)14/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTFQPQOHQSKMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)benzimidazolo[1,2-c]quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)

![2-Amino-6-ethyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2689087.png)

![Tert-butyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2689093.png)

![1-[(2-Nitrophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2689096.png)